molecular formula C8H12N4O B13191127 5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide

5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide

Cat. No.: B13191127
M. Wt: 180.21 g/mol
InChI Key: RJFVANYGOLZYRR-UHFFFAOYSA-N
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Description

5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with an ethylhydrazinyl group at the 5-position and a carboxamide group at the 2-position. Pyridine carboxamides are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide typically involves the condensation of 2-chloronicotinic acid with ethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is purified by recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-tubercular and anti-cancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide
  • 5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide
  • 5-(2-Butylhydrazin-1-yl)pyridine-2-carboxamide

Uniqueness

5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylhydrazinyl group at the 5-position of the pyridine ring enhances its ability to interact with biological targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

5-(2-ethylhydrazinyl)pyridine-2-carboxamide

InChI

InChI=1S/C8H12N4O/c1-2-11-12-6-3-4-7(8(9)13)10-5-6/h3-5,11-12H,2H2,1H3,(H2,9,13)

InChI Key

RJFVANYGOLZYRR-UHFFFAOYSA-N

Canonical SMILES

CCNNC1=CN=C(C=C1)C(=O)N

Origin of Product

United States

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